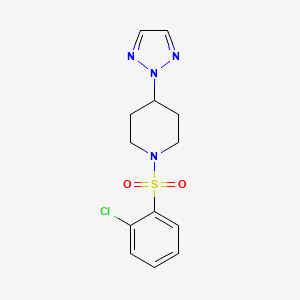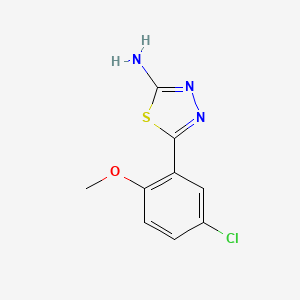
1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, also known as CSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CSP is a piperidine-based compound that contains a sulfonyl and triazole group, making it a unique and versatile chemical structure.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Synthesis and Antimicrobial Activity
Compounds related to “1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine” have been synthesized and evaluated for their antimicrobial efficacy. For instance, derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. These findings indicate the potential use of these compounds in agricultural applications to protect crops from microbial diseases (Vinaya et al., 2009).
Enzyme Inhibition for Diabetes Treatment
S-Substituted Derivatives for Type II Diabetes
A related compound, 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H-1,2,4-triazol-3-thiol, and its derivatives have been synthesized and evaluated for their biological potential. Notably, these derivatives were found to be potent inhibitors of the α-glucosidase enzyme, surpassing even acarbose, a commercially available inhibitor used to treat type II diabetes. This suggests a promising avenue for the development of new therapeutic agents for managing diabetes (Aziz ur-Rehman et al., 2018).
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies
The synthesis and structural analysis of compounds closely related to “this compound” have been documented. These studies provide valuable insights into the molecular configurations, crystal structures, and the influence of different substituents on the physical properties of these compounds. Such information is crucial for understanding the interaction mechanisms with biological targets and optimizing their biological activities (Girish et al., 2008).
Antioxidant and Anticholinesterase Activities
Microwave-Assisted Synthesis of Sulfonyl Hydrazones
Research has also explored the synthesis of sulfonyl hydrazone derivatives incorporating piperidine rings. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, showing promising results. Such activities are relevant for the development of drugs aimed at neurodegenerative diseases and conditions caused by oxidative stress (Karaman et al., 2016).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-9-5-11(6-10-17)18-15-7-8-16-18/h1-4,7-8,11H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKFXLXSCKENNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2965093.png)
![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2965094.png)
![1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2965097.png)
![10-Bromo-6H-benzo[c][1]benzothiepin-11-one](/img/structure/B2965100.png)
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965101.png)




![9,9-dimethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2965107.png)
![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2965109.png)

